molecular formula C11H12N4O3 B2439198 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-39-1

3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2439198
CAS No.: 959243-39-1
M. Wt: 248.242
InChI Key: KIWLLYZJAFLHJK-UHFFFAOYSA-N
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Description

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds, such as N-9- and N-7- substituted 1,2,3 triazole analogues of 2,6-di-substituted purine, has been reported . These analogues were generated on the 2,6-di-substituted purine upon reaction with various substituted aromatic azides .


Molecular Structure Analysis

The geometry of similar compounds, such as 7-(2-chlorobenzyl)-3H-1,2,4-triazolo[3,1-i]purine, has been studied using semiempirical molecular orbital methods .


Chemical Reactions Analysis

DNA strand displacement is a process in which one strand of duplex DNA is replaced by an invader strand, thereby releasing an output strand from the DNA double helix . This reaction takes place at constant temperature, is thermodynamically driven, and controlled by a negative ΔG value .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of derivatives and analogs of purine compounds, demonstrating their potential in biological applications. For instance, the synthesis of 7,8-polymethylenepurine derivatives has been explored, leading to compounds with antiviral and antihypertensive activities (Nilov et al., 1995). Similarly, the development of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has been investigated for their affinity towards serotoninergic and dopaminergic receptors, indicating potential antidepressant and anxiolytic-like activity (Zagórska et al., 2015).

Molecular Structure Analysis

The study of molecular structures and their properties is another key area of research. Investigations into the crystal structures of compounds related to 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione have provided insights into the mechanisms of action and potential applications of these compounds. For example, the X-ray crystal structures of certain isoxazol-5(4H)-ones have been determined, shedding light on the oxidative processes that could form these compounds (Brehm et al., 1992).

Therapeutic Agent Development

The potential of purine derivatives as therapeutic agents has been a focal point of research. This includes the exploration of coumarin-purine hybrids for their antioxidant activity and DNA cleavage potential, indicating their promise as pharmacological agents (Mangasuli et al., 2019). Another study focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, highlighting their anxiolytic and antidepressant potential (Zagórska et al., 2009).

Mechanism of Action

The enzyme from the bacterium Ochrobactrum anthropi specifically catalyzes the irreversible N-riboside hydrolysis of purine nucleosides . Pyrimidine nucleosides, purine and pyrimidine nucleotides, NAD (+), NADP (+) and nicotinaminde mononucleotide are not substrates .

Future Directions

While specific future directions for “3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” are not available, research into similar compounds continues to expand. For example, the range of MXene compositions has expanded in all four components of the MXene formula, M, X, T and n in M n+1 X n T x .

Properties

IUPAC Name

2-ethyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-4-14-9(16)7-8(13(3)11(14)17)12-10-15(7)5-6(2)18-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWLLYZJAFLHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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